Tris[(butan-2-yl)oxy](ethyl)silane
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Overview
Description
Tris(butan-2-yl)oxysilane is a silicon-based compound characterized by the presence of three butan-2-yloxy groups and an ethyl group attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(butan-2-yl)oxysilane typically involves the reaction of silicon tetrachloride with butan-2-ol in the presence of a base, such as pyridine, to form the corresponding tris(butan-2-yloxy)silane. This intermediate is then reacted with ethyl magnesium bromide to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: Industrial production of Tris(butan-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified by distillation under reduced pressure to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Tris(butan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride to produce silane derivatives.
Substitution: The butan-2-yloxy groups can be substituted with other alkoxy or aryloxy groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various alkoxy or aryloxy silanes.
Scientific Research Applications
Tris(butan-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Tris(butan-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triethylsilane: Commonly used in hydrosilylation reactions.
Tris(tert-butoxy)silanethiol: Utilized as a hydrogen donor in radical chain reactions.
Uniqueness: Tris(butan-2-yl)oxysilane is unique due to its specific combination of butan-2-yloxy and ethyl groups, which impart distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specialized applications where tailored reactivity and stability are required .
Properties
CAS No. |
77958-58-8 |
---|---|
Molecular Formula |
C14H32O3Si |
Molecular Weight |
276.49 g/mol |
IUPAC Name |
tri(butan-2-yloxy)-ethylsilane |
InChI |
InChI=1S/C14H32O3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h12-14H,8-11H2,1-7H3 |
InChI Key |
SGHZCASSRKVVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](CC)(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
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